molecular formula C6H7NO2S3 B13989802 3-(2,4-Dithioxo-1,3-thiazolidin-3-yl)propanoic acid CAS No. 60708-94-3

3-(2,4-Dithioxo-1,3-thiazolidin-3-yl)propanoic acid

Cat. No.: B13989802
CAS No.: 60708-94-3
M. Wt: 221.3 g/mol
InChI Key: ROONOSCQTGQBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Disulfanylidenethiazolidin-3-yl)propanoic acid is a complex organic compound characterized by the presence of a thiazolidine ring with disulfanylidenes and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Disulfanylidenethiazolidin-3-yl)propanoic acid typically involves the formation of the thiazolidine ring followed by the introduction of disulfanylidenes. One common method includes the reaction of a thiazolidine precursor with sulfur reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the stability of the disulfanylidenes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Disulfanylidenethiazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The disulfanylidenes can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfanylidenes back to thiols.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Disulfanylidenethiazolidin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-Disulfanylidenethiazolidin-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The disulfanylidenes can undergo redox reactions, influencing cellular redox balance and modulating oxidative stress. The thiazolidine ring may interact with specific enzymes or receptors, leading to biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A compound with a similar thiazolidine ring but different substituents.

    Cysteine: An amino acid with a thiol group that can form disulfide bonds.

    Propanoic acid derivatives: Compounds with similar carboxylic acid moieties but different functional groups.

Uniqueness

3-(2,4-Disulfanylidenethiazolidin-3-yl)propanoic acid is unique due to the presence of both disulfanylidenes and a thiazolidine ring, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various redox and substitution reactions makes it a versatile compound for research and industrial applications.

Properties

CAS No.

60708-94-3

Molecular Formula

C6H7NO2S3

Molecular Weight

221.3 g/mol

IUPAC Name

3-[2,4-bis(sulfanylidene)-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C6H7NO2S3/c8-5(9)1-2-7-4(10)3-12-6(7)11/h1-3H2,(H,8,9)

InChI Key

ROONOSCQTGQBKL-UHFFFAOYSA-N

Canonical SMILES

C1C(=S)N(C(=S)S1)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.